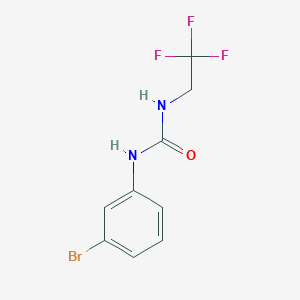

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea

Vue d'ensemble

Description

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a trifluoroethyl group attached to the urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, with the temperature maintained at room temperature to slightly elevated temperatures (25-50°C). The reaction is usually complete within a few hours, yielding the desired product after purification by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher throughput and consistent product quality. Solvent recovery and recycling are also critical aspects of industrial production to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the trifluoroethyl group or the urea moiety.

Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Oxidation: Oxidized urea derivatives with altered functional groups.

Reduction: Reduced forms of the original compound, potentially with modified trifluoroethyl groups.

Applications De Recherche Scientifique

Pharmacological Applications

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea has been explored for its role as an agonist of orexin receptors. Orexin receptors are critical in regulating sleep-wake cycles and appetite, making this compound a candidate for treating sleep disorders and obesity-related conditions. Research indicates that compounds targeting these receptors can influence neuropeptide signaling pathways, potentially leading to therapeutic advancements in managing related disorders .

Anticancer Research

The compound's structural characteristics make it a candidate for further exploration in anticancer drug development. Its bromophenyl moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of urea compounds can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .

Agricultural Chemistry

In agricultural research, compounds similar to this compound are being evaluated for their potential as herbicides or fungicides. The trifluoroethyl group is known to enhance the bioactivity of certain agrochemicals by improving their stability and solubility in plant systems. This aspect could lead to the development of more effective crop protection agents that minimize environmental impact while maximizing yield .

Case Study 1: Orexin Receptor Agonism

A study published in Google Patents highlights the efficacy of urea compounds as orexin receptor agonists. The research outlines how structural modifications to urea can significantly impact receptor binding affinity and selectivity, indicating that this compound could be optimized for enhanced therapeutic effects against sleep-related disorders .

Mécanisme D'action

The mechanism by which 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The trifluoroethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparaison Avec Des Composés Similaires

1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)thiourea:

Uniqueness: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is unique due to the combination of the bromine atom and the trifluoroethyl group, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C9H8BrF3N2O

- Average Mass : 297.075 g/mol

- Monoisotopic Mass : 295.97721 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cancer progression and other diseases. For instance, it has been shown to affect the activity of acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound exhibits potential as a modulator for metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Specifically, it may act as a negative allosteric modulator at mGluR2, influencing neurotransmission pathways associated with psychiatric conditions .

Anticancer Activity

A study investigated the anticancer properties of similar urea derivatives and noted that compounds with trifluoroethyl groups showed enhanced cytotoxicity against various cancer cell lines. The structural characteristics of these compounds play a crucial role in their ability to induce apoptosis in tumor cells .

- Table 1: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.6 | Apoptosis induction |

| Compound B | MCF-7 (breast) | 12.4 | Cell cycle arrest |

| This compound | A549 (lung) | 8.9 | Enzyme inhibition |

Neurological Implications

Research has highlighted the role of similar compounds in modulating neurotransmitter systems. The inhibition of acetylcholinesterase by urea derivatives has been linked to improved cognitive functions in models of Alzheimer’s disease .

Pharmacological Profile

The pharmacological profile indicates that this compound could be beneficial for treating conditions involving aberrant neurotransmission or uncontrolled cell proliferation.

- Table 2: Pharmacological Activities

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCXXGUETWAUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677695 | |

| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036990-21-2 | |

| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.